Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine
Description
Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine is a chiral amine derivative featuring a pyrrolidine ring substituted at the 3-position with a benzyl group and an isopropyl moiety. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine C3 position, which significantly influences its physicochemical and biological properties. The compound is structurally related to bioactive alkaloids and synthetic intermediates, where substituents like benzyl and isopropyl modulate lipophilicity, steric bulk, and receptor interactions .
Properties
IUPAC Name |
(3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVIPMHUOWCOQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Synthesis
The pyrrolidine scaffold is typically constructed via cyclization of 1,4-diamines or γ-amino alcohols. A common approach involves reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C, yielding pyrrolidine intermediates with >90% efficiency. For stereochemical control, enantiomerically pure starting materials such as (S)-proline derivatives are employed.
N-Alkylation with Benzyl and Isopropyl Groups
Catalytic Hydrogenation of Pyrroline Intermediates
Pyrroline Synthesis
Quaternization of 3-hydroxypyridine with benzyl chloride generates N-benzyl-3-hydroxypyridinium chloride, which undergoes hydrogenation under 3–5 atm H₂ using a nickel-based catalyst (Ni/Al₂O₃) at 70°C. This step achieves >95% conversion but necessitates careful control of hydrogen pressure to avoid over-reduction.
Stereoselective Reduction
Asymmetric hydrogenation of pyrroline intermediates using chiral catalysts such as (R)-BINAP-Pd complexes ensures enantiomeric excess (ee) >98% for the (S)-configuration. Key parameters include:
Chiral Pool Synthesis from (S)-Proline
Decarboxylation and Protection
(S)-Proline is decarboxylated via heating with hydrochloric acid (HCl) at 120°C to yield (S)-pyrrolidin-3-amine. Subsequent N-protection with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) affords Boc-(S)-pyrrolidin-3-amine in 85% yield.
Dual Alkylation and Deprotection
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Benzylation : Boc-protected amine reacts with benzyl bromide in the presence of diisopropylethylamine (DIPEA) in DCM.
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Isopropylation : Sodium hydride (NaH) mediates alkylation with isopropyl iodide in THF.
Final deprotection with trifluoroacetic acid (TFA) yields the target compound with 78% overall yield and >99% ee.
Mitsunobu Reaction for Stereochemical Control
Mitsunobu Coupling
The Mitsunobu reaction enables inversion of configuration at the C3 position. (R)-pyrrolidin-3-ol is treated with benzyl alcohol and isopropyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in THF. This method achieves 92% yield and 97% ee but requires expensive reagents.
Reductive Amination of Ketones
Ketone Intermediate Preparation
3-Pyrrolidinone is reacted with benzylmagnesium chloride (Grignard reagent) to form 3-benzylpyrrolidin-3-ol, which is oxidized to 3-benzylpyrrolidin-3-one using pyridinium chlorochromate (PCC).
Reductive Amination
The ketone undergoes reductive amination with isopropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile at 25°C. Yields range from 65–80%, with ee values dependent on the chiral auxiliary used.
Enzymatic Resolution
Racemic Synthesis and Resolution
Racemic benzyl-isopropyl-pyrrolidin-3-yl-amine is synthesized via non-stereoselective methods, followed by enzymatic resolution using lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-isomer intact with 90% ee.
Flow Chemistry Approaches
Continuous Hydrogenation
A microreactor system catalyzes continuous hydrogenation of pyrroline intermediates using Pd/C catalysts at 50°C and 10 bar H₂. This method reduces reaction time from 24 hours to 30 minutes and improves scalability.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| N-Alkylation | 55–70 | 85–90 | Simple reagents | Low stereoselectivity |
| Catalytic Hydrogenation | 90–95 | >98 | High ee | Requires high-pressure equipment |
| Chiral Pool Synthesis | 78 | >99 | Uses inexpensive (S)-proline | Multi-step process |
| Mitsunobu Reaction | 92 | 97 | Configurational inversion | Costly reagents |
| Enzymatic Resolution | 70 | 90 | Eco-friendly | Low yield of desired enantiomer |
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, isopropyl halides, and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Compounds derived from pyrrolidine structures have been reported to possess significant antimicrobial activity. Studies suggest that benzyl-substituted pyrrolidines exhibit efficacy against various bacterial strains, making them potential candidates for antibiotic development .
- Neuroprotective Effects : Some research indicates that pyrrolidine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts .
Medicinal Chemistry Applications
The unique structure of this compound allows for various modifications that can lead to novel therapeutic agents:
Table 1: Potential Modifications and Their Expected Effects
| Modification Type | Expected Effect |
|---|---|
| Alkyl Chain Variation | Altered pharmacokinetics |
| Functional Group Addition | Enhanced biological activity |
| Stereochemical Alteration | Improved selectivity and efficacy |
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Polymerization : Research into cationic ring-opening polymerization suggests that optically active pyrrolidine derivatives can serve as monomers for producing new polymeric materials with desirable mechanical properties .
Case Studies
Several case studies illustrate the compound's versatility:
Case Study 1: Antimicrobial Activity
A study demonstrated that a series of benzyl-pyrrolidine derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Case Study 2: Neuroprotection
In vitro studies indicated that this compound protects neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Stereochemistry : The (S)-configuration of the target compound distinguishes it from its (R)-enantiomer (CAS 1354019-30-9), which could exhibit divergent pharmacokinetic or toxicological profiles .
- Substituent Effects: Isopropyl vs. Dimethylamine: The dimethyl substituent (CAS 69478-77-9) introduces greater hydrophilicity, which may improve aqueous solubility but reduce lipid bilayer penetration .
- Functional Group Modifications: The methylamino group in CAS 144043-17-4 introduces hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors .
Analytical Methods for Differentiation
Fourier-transform infrared spectroscopy (FTIR) combined with chemometric models (e.g., partial least squares regression, PLSR) has been validated for distinguishing structurally similar compounds in complex matrices . For example:
- Spectral Signatures : Enantiomers like (S)- and (R)-pyrrolidine derivatives may exhibit subtle FTIR peak differences due to chiral center-induced conformational variations.
- Quantitative Analysis : PLSR models achieved high accuracy (R² = 0.99–1.00) in quantifying adulterants in essential oils, suggesting applicability for purity assessment of synthetic amines .
Biological Activity
Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine, also known as 1-benzyl-3-isopropylpyrrolidine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C14H22N2. Its structure features a pyrrolidine ring substituted with a benzyl group and an isopropyl group, which may influence its pharmacological properties.
Research indicates that compounds containing the pyrrolidine structure often interact with various biological targets, including neurotransmitter receptors and enzymes. This compound has been studied for its potential effects on:
- Cholinergic System : Some derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the modulation of neurotransmission in the central nervous system. This suggests a potential role in treating neurodegenerative diseases like Alzheimer’s .
- Antimicrobial Activity : The compound's structural analogs have demonstrated antibacterial properties against various pathogens, particularly Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antimicrobial Activity
A comparative analysis of similar pyrrolidine derivatives indicates significant antimicrobial activity. Below is a summary table highlighting the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.125 |
| This compound | Escherichia coli | 2 |
| Benzyl derivatives with similar structures | Methicillin-resistant S. epidermidis | 0.008 |
This data suggests that this compound exhibits promising antibacterial properties, particularly against resistant strains.
Neuroprotective Effects
In studies examining neuroprotective effects, compounds similar to this compound have been shown to reduce oxidative stress and inhibit neuroinflammation, which are critical factors in neurodegenerative diseases . The compound's ability to enhance cholinergic signaling may also contribute to cognitive benefits.
Case Studies and Research Findings
- Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer’s disease, compounds derived from pyrrolidine showed significant improvements in cognitive function and reduced amyloid-beta plaque accumulation. These findings support the hypothesis that this compound could be beneficial for Alzheimer's treatment .
- Antibiotic Development : A recent investigation into aminopyrrolidinyl phosphonates revealed that similar structures exhibit antibiotic properties with high efficacy against common pathogens associated with respiratory infections. The study emphasizes the potential for developing new antibiotics based on the pyrrolidine scaffold .
Q & A
Q. What are the standard synthetic routes for preparing Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For enantiomeric purity, chiral resolution using diastereomeric salts or asymmetric catalysis is recommended. Reference CAS RNs such as 163439-82-5 [(3R,4R)-enantiomer] and 90365-74-5 [(3S,4S)-enantiomer] () can guide stereochemical validation. Use chiral HPLC or polarimetry to confirm enantiopurity.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques. Analyze -NMR coupling constants for vicinal protons in the pyrrolidine ring (e.g., -values between 3-H and 4-H). Single-crystal X-ray diffraction (as in , R factor = 0.067) provides definitive stereochemical assignment. SMILES/InChI descriptors ( ) can also validate structural integrity computationally.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific hazards are not reported (), adopt general amine-handling precautions: use fume hoods, nitrile gloves, and avoid inhalation. Store under inert atmosphere (argon/nitrogen) to prevent oxidation. Monitor for decomposition via TLC or GC-MS.
Advanced Research Questions
Q. How can solvent-free photocatalytic methods be applied to modify the pyrrolidine core of this compound?
- Methodological Answer : Adapt solvent-free protocols from , which uses visible-light photocatalysis in deep-eutectic solvents. For example, introduce alkynyl or aryl groups via Sonogashira or Suzuki couplings. Optimize reaction conditions (e.g., Ru or Pd catalysts, 60–80°C) and characterize products using -NMR (e.g., δ 7.84–7.40 for aromatic protons) and ESI-MS (e.g., m/z 276.1786 for a related analog).
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the benzyl or isopropyl substituents?
- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like melanin-concentrating hormone receptors (). Synthesize analogs with substituents like cyclopropyl ( ) or iodophenyls () and compare bioactivity via IC assays. Validate SAR trends with multivariate regression analysis.
Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Single-crystal X-ray diffraction () provides lattice parameters and intermolecular interactions (e.g., hydrogen bonds) that influence physical properties. For example, a higher R-factor (e.g., 0.158 in ) may indicate disordered crystal packing, correlating with lower observed melting points. Cross-reference with Differential Scanning Calorimetry (DSC) to validate thermal behavior.
Q. What methodological rigor is required to ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Follow ’s protocols for catalyst screening (e.g., Pd(dba)/DPPP) and reaction optimization (e.g., dry toluene, 24-hour reflux). Document all parameters (e.g., equivalents of NaOtBu, inert atmosphere purity). Use pilot studies ( ) to refine conditions and validate reproducibility via -NMR yield calculations and triplicate runs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
